Cas no 1094504-75-2 (tert-Butyl 5-amino-3-iodo-1H-indazole-1-carboxylate)
tert-Butyl 5-amino-3-iodo-1H-indazole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-2-propanyl 5-amino-3-iodo-1H-indazole-1-carboxylate
- tert-butyl 3-iodo-5-amino-indazole-1-carboxylate
- 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid,3-iodo-5-(1-methyl-1H-pyrazol-4-yl)-,1,1-dimethylethyl ester
- tert-butyl 3-iodo-5-aminoindazole-1-carboxylate
- TERT-BUTYL 3-IODO-5-(1-METHYL-1H-PYRAZOL-4-YL)-1H-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLATE
- tert-butyl 3-iodo-5-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-butyl 3-iodo-5-(1-methyl-1H-pyrazol-4-yl)pyrrolo-[2,3-b]pyridine-1-carboxylate
- SureCN719094
- KB-65858
- tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate
- tert-butyl 3-iodo-5-(1-methyl-1H-pyrazol-4-yl)pyrrolo-[2,3-b]py
- SCHEMBL3514381
- tert-butyl5-amino-3-iodo-1H-indazole-1-carboxylate
- tert-butyl 5-amino-3-iodoindazole-1-carboxylate
- 5-Amino-3-iodo-indazole-1-carboxylic acid tert-butyl ester
- DA-47908
- 1094504-75-2
- tert-Butyl 5-amino-3-iodo-1H-indazole-1-carboxylate
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- Inchi: 1S/C12H14IN3O2/c1-12(2,3)18-11(17)16-9-5-4-7(14)6-8(9)10(13)15-16/h4-6H,14H2,1-3H3
- InChI Key: NRBVCIKDXNGRLR-UHFFFAOYSA-N
- SMILES: IC1C2C=C(C=CC=2N(C(=O)OC(C)(C)C)N=1)N
Computed Properties
- Exact Mass: 359.01307g/mol
- Monoisotopic Mass: 359.01307g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 70.1Ų
tert-Butyl 5-amino-3-iodo-1H-indazole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T198265-250mg |
tert-Butyl 5-amino-3-iodo-1H-indazole-1-carboxylate |
1094504-75-2 | 250mg |
$ 675.00 | 2022-06-03 | ||
| TRC | T198265-500mg |
tert-Butyl 5-amino-3-iodo-1H-indazole-1-carboxylate |
1094504-75-2 | 500mg |
$ 1125.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628280-1g |
Tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate |
1094504-75-2 | 98% | 1g |
¥3486.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628280-5g |
Tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate |
1094504-75-2 | 98% | 5g |
¥15298.00 | 2024-08-09 |
tert-Butyl 5-amino-3-iodo-1H-indazole-1-carboxylate Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on tert-Butyl 5-amino-3-iodo-1H-indazole-1-carboxylate
Comprehensive Overview of tert-Butyl 5-amino-3-iodo-1H-indazole-1-carboxylate (CAS No. 1094504-75-2)
tert-Butyl 5-amino-3-iodo-1H-indazole-1-carboxylate (CAS No. 1094504-75-2) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, often referred to as a protected indazole derivative, is a key intermediate in the synthesis of various bioactive molecules. Its unique structure, featuring an iodo substituent and a tert-butyl carboxylate group, makes it a versatile building block for drug discovery and development.
The growing interest in indazole-based compounds stems from their broad pharmacological potential, including applications in oncology, neurology, and inflammation. Researchers are particularly intrigued by the 5-amino-3-iodo substitution pattern, which enhances reactivity and selectivity in cross-coupling reactions. This has led to a surge in searches for "tert-Butyl 5-amino-3-iodo-1H-indazole-1-carboxylate synthesis" and "CAS 1094504-75-2 applications" across scientific databases and AI-driven platforms.
From a synthetic chemistry perspective, the tert-butyl protecting group in this compound offers stability under acidic conditions, a feature highly valued in multi-step organic syntheses. The iodo functional group further enables participation in palladium-catalyzed reactions, such as Suzuki-Miyaura or Sonogashira couplings, which are pivotal in modern medicinal chemistry. Recent publications highlight its utility in constructing heterocyclic scaffolds for kinase inhibitors and GPCR modulators.
Environmental and safety considerations are paramount when working with iodinated compounds. While 1094504-75-2 doesn't fall under hazardous classifications, proper handling protocols should be followed due to its light sensitivity. The compound's molecular weight (349.15 g/mol) and moderate polarity make it suitable for purification via column chromatography, a fact frequently queried in "tert-Butyl indazole purification methods" searches.
Market trends indicate rising demand for custom indazole derivatives, with tert-Butyl 5-amino-3-iodo-1H-indazole-1-carboxylate appearing in several patent applications for novel therapeutics. Its role in developing targeted protein degraders (PROTACs) has become a hot topic, aligning with the pharmaceutical industry's focus on precision medicine. Analytical data, including HPLC purity (>95%) and characteristic NMR peaks, are frequently requested by purchasing researchers.
Storage recommendations for this compound typically suggest 2-8°C under inert atmosphere, with special attention to moisture-sensitive properties. The carbamate linkage in its structure provides interesting cleavage possibilities under mild conditions, making it valuable for prodrug development strategies. These features contribute to its inclusion in many "building blocks for drug discovery" catalogs.
Recent advances in flow chemistry have opened new possibilities for scaling up production of iodo-substituted indazoles like 1094504-75-2. The compound's crystalline nature and well-defined melting point (typically 148-152°C) facilitate quality control during manufacturing. These physicochemical properties are often discussed in forums focusing on "high-value chemical intermediates".
From a regulatory standpoint, tert-Butyl 5-amino-3-iodo-1H-indazole-1-carboxylate complies with standard laboratory chemical guidelines, though users should consult SDS documentation for specific handling instructions. Its increasing appearance in medicinal chemistry publications suggests growing importance in hit-to-lead optimization phases, particularly for central nervous system targets.
The compound's electron-rich aromatic system enables various electrophilic substitution reactions, while the primary amine group at position 5 allows for further derivatization. This dual functionality explains why search terms like "modification of 5-aminoindazole derivatives" show increasing frequency in chemical literature searches.
In analytical applications, 1094504-75-2 serves as a valuable reference standard for method development in LC-MS systems, particularly for analyzing nitrogen-containing heterocycles. Its distinct UV absorption profile makes it suitable for photochemical studies, another area of growing research interest as indicated by rising queries about "indazole photostability".
Supply chain data shows that tert-Butyl 5-amino-3-iodo-1H-indazole-1-carboxylate is primarily sourced from specialized fine chemical manufacturers with capabilities in halogenation chemistry. The global distribution network for this compound reflects the pharmaceutical industry's geographic spread, with particular demand in biotech hubs in North America, Europe, and Asia.
Future research directions likely to involve this compound include exploration of its metal-organic framework applications and potential in catalytic asymmetric synthesis. These emerging applications align with broader trends toward sustainable chemistry and atom-efficient processes, topics generating substantial interest in both academic and industrial settings.
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